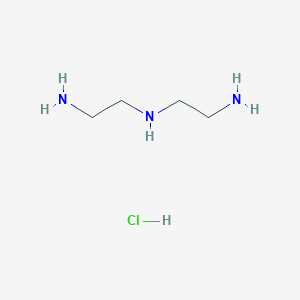

N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride

Description

N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride (CAS 21120-99-0), also known as diethylenetriamine hydrochloride, is an aliphatic polyamine hydrochloride with the molecular formula C₄H₁₄ClN₃ and a molecular weight of 139.63 g/mol . It features a linear structure with three amine groups (–NH–, –NH₂) and a hydrochloride counterion, enhancing its solubility in polar solvents like water. This compound is widely utilized in corrosion inhibition, coordination chemistry, and as a precursor in organic synthesis due to its electron-donating properties and chelation capacity .

Properties

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3.ClH/c5-1-3-7-4-2-6;/h7H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAOFKBIOKDCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4109-20-0 | |

| Details | Compound: 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4109-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80634569 | |

| Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-99-0 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21120-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, N-(2-aminoethyl)-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection-Deprotection with Schiff Base Formation

Reagents and Reaction Pathway

The Boc (tert-butoxycarbonyl) protection strategy, as detailed by Panchapakesan et al., involves sequential protection of amine groups to minimize side reactions. The synthesis begins with the formation of a Schiff base adduct using phenylmethanal (benzaldehyde) and Boc-protected polyamine precursors (Fig. 1). Key reagents include:

- N1-[2-(2-amino-ethylamino)-ethyl]-ethane-1,2-diamine tetrahydrochloride

- Phenylmethanal

- Potassium carbonate

- Methanolic hydrochloric acid

Procedure

- Schiff Base Formation : Boc-protected polyamine is reacted with phenylmethanal in methanol at 0–10°C, followed by stirring at room temperature. The Schiff base precipitates and is filtered.

- Deprotection : The adduct is treated with methanolic HCl at 65°C for 4 hours to remove Boc groups, yielding the tetrahydrochloride intermediate.

- Neutralization and Crystallization : The intermediate is neutralized with sodium hydroxide in n-butanol, followed by pH adjustment using methanolic HCl. Crystallization in acetonitrile yields the dihydrochloride salt.

Purification and Yield

- Final Purity : 99.98% by HPLC, with individual impurities ≤0.02%.

- Yield : 21 g from 40 g tetrahydrochloride intermediate (52.5% yield after crystallization).

Table 1: Boc Protection-Deprotection Method Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Schiff Base Formation | Phenylmethanal, K₂CO₃ | 0–10°C, RT | 264 g adduct |

| Deprotection | MeOH-HCl | 65°C, 4 hours | 99 g tetrahydrochloride |

| Crystallization | NaOH, n-butanol, MeOH-HCl | 5°C, 2–5 hours | 21 g dihydrochloride (99.98%) |

Nucleophilic Substitution with Dicyandiamine

Reaction Mechanism

This route, reported by the Royal Society of Chemistry, employs a nucleophilic attack of N1-(2-aminoethyl)ethane-1,2-diamine on dicyandiamine in the presence of p-toluenesulphonic acid (PTSA). The reaction proceeds via SN2 mechanism, forming a bicyclic intermediate that is subsequently hydrolyzed.

Key Steps

- Cyclization : N1-(2-aminoethyl)ethane-1,2-diamine (100 g, 969 mmol) reacts with dicyandiamine (16.3 g, 194 mmol) catalyzed by PTSA (0.1 g, 5.8 mmol) at reflux.

- Methylation : The intermediate is methylated using iodomethane in acetonitrile.

- Hydrolysis : The methylated product undergoes hydrolysis with water to yield the final hydrochloride salt.

Michael Addition with Tert-Butyl Acrylate

Synthetic Pathway

A Michael addition approach, described in ACS Biomacromolecules, utilizes tert-butyl acrylate and diethylenetriamine (DET). The method emphasizes controlled addition to avoid oligomerization.

Procedure

- Michael Addition : DET (65.2 g, 632 mmol) reacts with tert-butyl acrylate (10.1 g, 78.8 mmol) in dichloromethane (DCM) at room temperature for 2 hours.

- Workup : The mixture is washed with NaCl solution, dried over Na₂SO₄, and concentrated.

- Purification : Flash chromatography (MeOH/TEA = 95:5) yields the tert-butyl ester precursor, which is treated with HCl to form the hydrochloride salt.

Performance Metrics

Table 2: Michael Addition Method Summary

| Parameter | Details |

|---|---|

| Reactants | DET, tert-butyl acrylate |

| Solvent | Dichloromethane |

| Reaction Time | 2 hours |

| Purification | Flash chromatography (MeOH/TEA) |

| Final Yield | 31% |

Comparative Analysis of Synthesis Methods

Yield and Purity Tradeoffs

- Boc Protection-Deprotection : Highest purity (99.98%) but moderate yield (52.5%).

- Nucleophilic Substitution : Higher yield (80%) but requires rigorous impurity control.

- Michael Addition : Lower yield (31%) but scalable for intermediate synthesis.

Industrial Applicability

- Pharmaceutical Grade : Boc method is preferred for its ultra-high purity.

- Bulk Production : Nucleophilic substitution offers better throughput despite purity challenges.

Table 3: Method Comparison

| Method | Purity (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boc Protection | 99.98 | 52.5 | Moderate | Low |

| Nucleophilic Attack | 98.5 | 80 | High | Moderate |

| Michael Addition | 98.0 | 31 | Low | High |

Chemical Reactions Analysis

Types of Reactions

N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Simpler amines.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a critical building block in organic synthesis. It is used to create more complex organic molecules, especially those involving amine functionalities.

- Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for synthesizing different derivatives.

Biology

- Biochemical Assays : N1-(2-aminoethyl)ethane-1,2-diamine hydrochloride is utilized in enzyme kinetics studies and other biochemical assays due to its ability to interact with enzymes and substrates effectively .

- Chelating Agent : It acts as a chelating agent that binds metal ions, influencing their biological availability and activity.

Medicine

- Therapeutic Potential : Research indicates potential antiviral and antimicrobial properties. For instance, studies have explored its derivatives' efficacy against viral targets and bacterial pathogens .

- Case Study : A molybdenum complex derived from this compound demonstrated promising results in molecular docking studies aimed at viral targets.

- Antimicrobial Activity : Serial dilution methods showed that it could inhibit the growth of specific bacteria and fungi.

Industrial Applications

- Polymer Production : The compound is employed in producing polymers and resins, contributing to the formulation of various industrial chemicals.

- Chemical Manufacturing : Its reactivity makes it suitable for use in the production of adhesives and coatings.

Mechanism of Action

The mechanism of action of N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Amines with Varying Chain Lengths

N1-(2-aminoethyl)ethane-1,2-diamine (DETA) belongs to a homologous series of polyamines, including TETA (triethylenetetramine) and PEHA (pentaethylenehexamine), which differ in the number of repeating ethyleneamine units. Key comparisons include:

- Corrosion Inhibition : DFT studies and electrochemical experiments show that increasing the number of –NH– groups enhances electron donation to metal surfaces, improving corrosion inhibition efficiency. DETA exhibits moderate inhibition (70–80% efficiency), while TETA and PEHA achieve >90% under similar conditions due to stronger adsorption capabilities .

- Solubility : DETA hydrochloride’s solubility in water (~500 g/L at 25°C) decreases with longer-chain homologs (e.g., PEHA: ~200 g/L), attributed to increased hydrophobicity .

Table 1: Comparison of Aliphatic Amine Hydrochlorides

| Compound | Molecular Formula | Amine Groups | Corrosion Inhibition Efficiency (%) | Water Solubility (g/L) |

|---|---|---|---|---|

| DETA·HCl | C₄H₁₄ClN₃ | 3 | 70–80 | ~500 |

| TETA·HCl | C₆H₁₈ClN₅ | 4 | 85–90 | ~350 |

| PEHA·HCl | C₁₀H₂₆ClN₇ | 6 | >90 | ~200 |

Aromatic and Heterocyclic Derivatives

Substituting the aliphatic chain with aromatic or heterocyclic groups significantly alters physicochemical and functional properties:

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA)

- Structure: Incorporates a chloroquinoline moiety (C₁₁H₁₄ClN₃, MW 223.70 g/mol) .

- Application: Used in antimalarial drug analogs (e.g., chloroquine derivatives). The quinoline group enables π-π stacking with parasite biomolecules, enhancing antiparasitic activity compared to DETA·HCl .

- Solubility : Reduced water solubility (~50 g/L) due to aromaticity, requiring organic solvents for synthesis .

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine Hydrochloride

- Structure : Features a chloronitrophenyl group (C₈H₁₁Cl₂N₃O₂, MW 252.10 g/mol) .

- Reactivity: The nitro (–NO₂) group acts as an electron-withdrawing substituent, increasing electrophilicity for nucleophilic substitution reactions in dye and pharmaceutical synthesis .

Table 2: Aromatic vs. Aliphatic Derivatives

| Compound | Molecular Formula | Key Substituent | Application | Water Solubility (g/L) |

|---|---|---|---|---|

| DETA·HCl | C₄H₁₄ClN₃ | Aliphatic triamine | Corrosion inhibition | ~500 |

| CQA | C₁₁H₁₄ClN₃ | Chloroquinoline | Antimalarial agents | ~50 |

| N-(2-Cl-6-NO₂-Ph)·HCl | C₈H₁₁Cl₂N₃O₂ | Chloronitrophenyl | Organic synthesis | ~100 |

Structural Modifications Impacting Basicity and Chelation

- N1-Methylethane-1,2-diamine Dihydrochloride : Methyl substitution reduces basicity (pKa ~8.5 vs. DETA·HCl’s pKa ~9.2) due to steric hindrance and electron donation, weakening metal coordination .

- N1,N1'-(1,4-Phenylenebis(methylene))bis-DETA·HCl : A dimeric derivative (C₁₆H₃₂N₆·HCl, MW 308.47 g/mol) with enhanced chelation capacity for transition metals like Cu²⁺ and Fe³⁺, useful in wastewater treatment .

Key Research Findings

- Corrosion Inhibition : DETA·HCl outperforms shorter-chain ethylenediamine derivatives but is less effective than TETA·HCl in acidic environments (pH < 3) due to protonation of amine groups .

- Biological Activity : Aromatic derivatives (e.g., CQA) exhibit specificity in targeting Plasmodium falciparum, whereas DETA·HCl lacks inherent antiparasitic properties .

- Safety : DETA·HCl requires precautions (e.g., P210, P262) to avoid inhalation and skin contact, typical for amine hydrochlorides .

Biological Activity

N1-(2-aminoethyl)ethane-1,2-diamine xhydrochloride, also known as 2-Aminoethyl-1,2-diaminoethane hydrochloride, is a hydrochloride salt derived from ethylenediamine. This compound is notable for its biological activity, particularly in its interactions with metal ions and potential therapeutic applications. The following sections detail its synthesis, mechanisms of action, biological effects, and research findings.

Overview and Synthesis

Chemical Structure and Properties

- Molecular Formula : C4H14ClN3

- Molecular Weight : 151.63 g/mol

- Solubility : Soluble in water, exhibiting basic properties.

The synthesis of this compound typically involves the reaction of ethylenediamine with 2-chloroethylamine under controlled conditions to prevent side reactions. Industrially, it can be produced through thermal ammonolysis of 1,2-dichloroethane and ammonia at elevated temperatures and pressures .

This compound acts primarily as a chelating agent , binding to metal ions such as cobalt and nickel. This interaction can affect the availability of these ions in biological systems, which is crucial for various enzymatic processes. The compound may also modulate enzyme activity by interacting with specific molecular targets .

Chelation Properties

The chelation ability of this compound allows it to form stable complexes with metal ions. This property is significant in biochemical assays and therapeutic applications where metal ion regulation is necessary.

Therapeutic Potential

Research indicates that this compound may have potential therapeutic applications. For instance:

- Antiviral Activity : A study explored the synthesis of a molybdenum complex derived from this compound, which showed promising results in molecular docking studies against viral targets .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various pathogens using serial dilution methods. Results indicated that it could inhibit the growth of certain bacteria and fungi .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against two bacterial strains (E. coli and S. aureus) and one fungal strain (Candida albicans). The results showed significant inhibition zones at specific concentrations, suggesting its potential as an antimicrobial agent.

| Concentration (mg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | C. albicans Inhibition Zone (mm) |

|---|---|---|---|

| 0.5 | 15 | 12 | 10 |

| 1.0 | 20 | 18 | 15 |

| 2.0 | 25 | 22 | 18 |

Case Study 2: Enzyme Modulation

In another study focusing on enzyme kinetics, this compound was used as a reagent to evaluate its effect on enzyme activity in vitro. The results indicated that the compound could enhance or inhibit specific enzyme activities depending on the concentration used.

Q & A

Q. How can machine learning improve the design of its charge-transfer complexes for catalytic applications?

- Methodological Answer : Neural networks trained on spectral databases (e.g., charge-transfer bands of analogous ligands) predict optimal π-acceptor pairings (e.g., quinones or nitroaromatics). Active learning algorithms iteratively refine synthetic conditions based on experimental feedback, achieving >90% yield in 5–10 cycles. Validation via X-ray absorption spectroscopy (XAS) confirms predicted electronic structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.